Direct Affinity Comparison: 30‑Fold Enhanced Binding to GST‑Lck‑SH2 vs. Ac‑pYEEIE
In an ELISA‑based GST‑Lck‑SH2 binding assay, Caffeic acid-pYEEIE exhibited approximately 30‑fold greater binding activity than the comparator Ac‑pYEEIE (N‑acetyl‑O‑phosphono‑Tyr‑Glu‑Glu‑Ile‑Glu) [1]. The IC₅₀ for the src SH2 domain was determined to be 42 nM .
| Evidence Dimension | Binding affinity for GST-Lck-SH2 domain |
|---|---|
| Target Compound Data | 30-fold more binding activity than Ac-pYEEIE; IC₅₀ = 42 nM (src SH2 domain) |
| Comparator Or Baseline | Ac-pYEEIE (baseline activity; reported IC₅₀ = 0.5 µM for pp60src SH2 domain [2]) |
| Quantified Difference | ~30‑fold increase in binding activity |
| Conditions | ELISA assay using GST-Lck-SH2 fusion protein; IC₅₀ measured via competition binding to src SH2 domain |
Why This Matters
Procurement of Caffeic acid-pYEEIE is essential for experiments requiring maximal SH2 domain engagement, as the 30‑fold affinity gain directly translates to lower required concentrations and improved signal‑to‑noise ratios in biochemical assays.
- [1] Park SH, Won J, Lee KH. Design and characterization of non-phosphopeptide inhibitors for Src family SH2 domains. Bioorg Med Chem Lett. 2002 Oct 7;12(19):2711-4. doi:10.1016/s0960-894x(02)00523-1. PMID: 12217360. View Source
- [2] BindingDB entry for Ac-pYEEIE (BDBM50118657). Proto-oncogene tyrosine-protein kinase Src IC₅₀ data. View Source
